3-bromo-7-methoxy-4-methyl-2H-chromen-2-one
Overview
Description
3-bromo-7-methoxy-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring lactones found in many plants and have been used in traditional medicine for centuries
Mechanism of Action
Target of Action
3-Bromo-7-methoxy-4-methyl-2H-chromen-2-one is a derivative of coumarin , a class of compounds known for their diverse biological activitiesCoumarins have been reported to interact with a variety of targets, including enzymes, receptors, and dna .
Mode of Action
Coumarins are known to interact with their targets through various mechanisms, such as inhibition of enzymes, interaction with receptors, and intercalation into dna . The specific interactions would depend on the structure and functional groups of the coumarin derivative.
Biochemical Pathways
Coumarins have been reported to affect a wide range of biochemical pathways, including those involved in inflammation, coagulation, cancer, and microbial infections .
Result of Action
Coumarins have been reported to exhibit a wide range of biological activities, including anti-hiv , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .
Biochemical Analysis
Biochemical Properties
3-bromo-7-methoxy-4-methyl-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, this compound can bind to DNA gyrase, an enzyme essential for DNA replication in bacteria, thereby exhibiting antibacterial properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis by activating the caspase pathway and downregulating anti-apoptotic genes . It also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can impact its efficacy. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods. Prolonged exposure to light and heat can lead to its degradation, reducing its biological activity . Long-term studies have also indicated that continuous exposure to this compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits therapeutic effects, such as anti-inflammatory and antioxidant activities. At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point in its biological activity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism can also affect its pharmacokinetics, including its absorption, distribution, and elimination.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters, facilitating its accumulation in target tissues . The compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert effects on the central nervous system.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, where it interacts with target biomolecules . Post-translational modifications, such as phosphorylation and acetylation, can also influence its localization and activity, directing it to specific organelles and compartments within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one typically involves the bromination of 7-methoxy-4-methylcoumarin. One common method is the bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another method involves the Pechmann condensation, where phenols react with β-keto esters in the presence of an acid catalyst. This method can be adapted to introduce the bromine and methoxy groups at the desired positions on the coumarin ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to control temperature and reaction time precisely. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-bromo-7-methoxy-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction Reactions: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution Reactions: Formation of 3-azido-7-methoxy-4-methyl-2H-chromen-2-one, 3-thiocyanato-7-methoxy-4-methyl-2H-chromen-2-one, or 3-amino-7-methoxy-4-methyl-2H-chromen-2-one.
Oxidation Reactions: Formation of 7-methoxy-4-methylcoumarin-3-carboxylic acid or 7-methoxy-4-methylcoumarin-3-aldehyde.
Reduction Reactions: Formation of 3-bromo-7-methoxy-4-methyl-2,3-dihydro-2H-chromen-2-one.
Scientific Research Applications
3-bromo-7-methoxy-4-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities. It can act as a lead compound for developing new therapeutic agents.
Medicine: Explored for its anticoagulant properties and potential use in treating cardiovascular diseases.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-7-(diethylamino)-4-methyl-2H-chromen-2-one
- 3-(bromoacetyl)coumarin
- 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one
Uniqueness
3-bromo-7-methoxy-4-methyl-2H-chromen-2-one is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activities compared to other coumarin derivatives. The combination of these functional groups allows for versatile modifications and applications in various fields .
Properties
IUPAC Name |
3-bromo-7-methoxy-4-methylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-6-8-4-3-7(14-2)5-9(8)15-11(13)10(6)12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZBRXUEBMKFSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70518480 | |
Record name | 3-Bromo-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70518480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75908-67-7 | |
Record name | 3-Bromo-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70518480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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